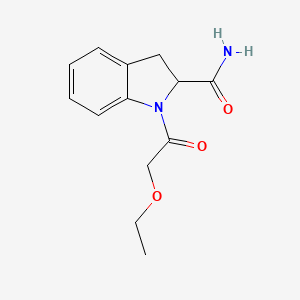

1-(2-EtoxiAcetil)indolina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Ethoxyacetyl)indoline-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Aplicaciones Científicas De Investigación

1-(2-Ethoxyacetyl)indoline-2-carboxamide has several scientific research applications, including:

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Ethoxyacetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3), which is a key component in the growth of Mycobacterium tuberculosis . This compound has also shown promising antiproliferative activity, suggesting potential targets within cancer cells .

Mode of Action

1-(2-Ethoxyacetyl)indoline-2-carboxamide interacts with its targets, such as MmpL3, leading to inhibition of their function . In the case of cancer cells, it appears to inhibit key proteins involved in cell proliferation . .

Biochemical Pathways

The biochemical pathways affected by 1-(2-Ethoxyacetyl)indoline-2-carboxamide are likely related to the growth and proliferation of Mycobacterium tuberculosis and cancer cells . By inhibiting MmpL3, it disrupts the normal functioning of the bacteria. In cancer cells, it may affect pathways related to cell growth and division .

Result of Action

The molecular and cellular effects of 1-(2-Ethoxyacetyl)indoline-2-carboxamide’s action include the inhibition of Mycobacterium tuberculosis growth and the reduction of cancer cell proliferation . These effects are likely due to its interaction with key proteins in these cells.

Análisis Bioquímico

Biochemical Properties

1-(2-Ethoxyacetyl)indoline-2-carboxamide, like other indole derivatives, interacts with a variety of enzymes and proteins, often inhibiting their activity . The presence of the carboxamide moiety in indole derivatives facilitates these interactions through hydrogen bonds .

Cellular Effects

Indole derivatives, including 1-(2-Ethoxyacetyl)indoline-2-carboxamide, have shown potent antiproliferative activity . They have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Ethoxyacetyl)indoline-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some indole-2-carboxamides have been identified as inhibitors of the mycobacterial membrane protein large 3 transporter (MmpL3) .

Metabolic Pathways

Indole derivatives are generally involved in a wide range of metabolic pathways .

Métodos De Preparación

The synthesis of 1-(2-Ethoxyacetyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxylic acid with ethoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

1-(2-Ethoxyacetyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

1-(2-Ethoxyacetyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

Indole-2-carboxamide: Known for its enzyme inhibitory properties and potential therapeutic applications.

Indole-3-acetic acid: A plant hormone with diverse biological activities.

Indole-2-carboxylic acid: Used as a precursor in the synthesis of various indole derivatives.

The uniqueness of 1-(2-Ethoxyacetyl)indoline-2-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Actividad Biológica

1-(2-Ethoxyacetyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

1-(2-Ethoxyacetyl)indoline-2-carboxamide is characterized by its indoline core structure with an ethoxyacetyl group and a carboxamide functional group. This unique configuration contributes to its biological properties. The synthesis typically involves the reaction of indoline derivatives with ethoxyacetic acid under controlled conditions, leading to the formation of the desired carboxamide.

Biological Activities

Anticancer Properties

Research has highlighted the anticancer potential of 1-(2-Ethoxyacetyl)indoline-2-carboxamide. In a study evaluating various indole-2-carboxamides, it was found that compounds similar to 1-(2-Ethoxyacetyl)indoline-2-carboxamide exhibited significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism underlying this activity often involves the induction of apoptosis and inhibition of key oncogenic pathways such as EGFR and CDK2 .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows promising activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Antiviral Effects

Preliminary studies suggest that 1-(2-Ethoxyacetyl)indoline-2-carboxamide may exhibit antiviral activity. Its efficacy against certain viral strains is attributed to its ability to inhibit viral replication and interfere with viral entry into host cells.

The biological effects of 1-(2-Ethoxyacetyl)indoline-2-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bax, Bcl-2, and p53 .

- Cell Cycle Arrest : By inhibiting CDK2, it causes cell cycle arrest in the G1/S phase, preventing cancer cell proliferation .

Study 1: Anticancer Efficacy

In a controlled laboratory study, 1-(2-Ethoxyacetyl)indoline-2-carboxamide was tested against MCF-7 breast cancer cells. The results indicated a GI50 value significantly lower than that of the standard drug doxorubicin, demonstrating its potential as a chemotherapeutic agent. The study also reported enhanced apoptosis markers in treated cells compared to controls .

Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of 1-(2-Ethoxyacetyl)indoline-2-carboxamide against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentration (MIC) values comparable to leading antibiotics, suggesting its utility in treating resistant infections .

Comparative Analysis

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Anticancer | Significant against MCF-7 | Induces apoptosis; inhibits CDK2 |

| Antimicrobial | Effective against resistant strains | Disrupts cell wall synthesis |

| Antiviral | Moderate efficacy | Inhibits viral replication |

Propiedades

IUPAC Name |

1-(2-ethoxyacetyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(14)17/h3-6,11H,2,7-8H2,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBLERNMJSDLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1C(CC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.